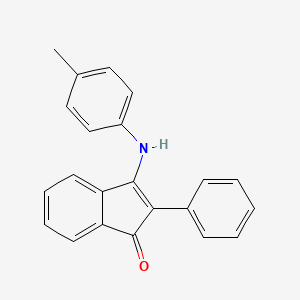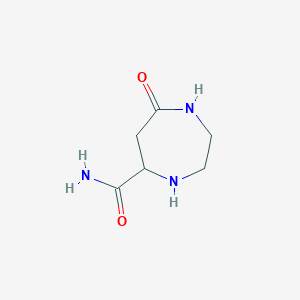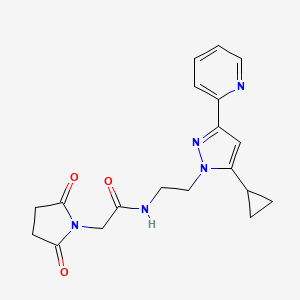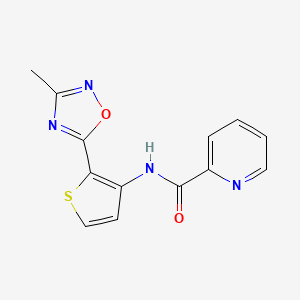![molecular formula C20H15F2N3O2S B2558368 2-(4-Fluorobenzamido)-N-(3-Fluorophenyl)-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-carboxamid CAS No. 941967-99-3](/img/structure/B2558368.png)
2-(4-Fluorobenzamido)-N-(3-Fluorophenyl)-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorobenzamido)-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H15F2N3O2S and its molecular weight is 399.42. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorobenzamido)-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorobenzamido)-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Insulinempfindlichkeit und Management von Hyperlipidämie
Diese Verbindung wurde auf ihr Potenzial untersucht, die Insulinempfindlichkeit zu verbessern und Hyperlipidämie zu behandeln. Sie zeigte vielversprechende Ergebnisse bei der Verbesserung des Lipidprofils und der Steigerung der Insulinempfindlichkeit in Tiermodellen, insbesondere im Zusammenhang mit Typ-2-Diabetes mellitus (T2DM). Die entzündungshemmenden und antioxidativen Eigenschaften der Verbindung tragen zu ihren therapeutischen Wirkungen bei .
Nachweis von primären aromatischen Aminen
Die strukturellen Analoga dieser Verbindung, insbesondere diejenigen mit einer Thiadiazolbasis, wurden bei der Entwicklung von Nanosheets für den Nachweis von primären aromatischen Aminen (PAA) verwendet. Diese PAA sind persistente organische Schadstoffe, die Gesundheitsrisiken darstellen. Die elektronenarmen Einheiten der Verbindung unterstützen den selektiven und empfindlichen Nachweis von PAA durch Fluoreszenzlöschung .
Antituberkulose-Aktivität
Derivate der Verbindung wurden synthetisiert und auf ihre Antituberkulose-Aktivität untersucht. Einige Derivate zeigten eine signifikante Hemmwirkung gegen Mycobacterium tuberculosis, den Erreger der Tuberkulose, ohne akute Zelltoxizität. Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer Antituberkulose-Medikamente hin .
Antidiabetische Wirkungen
Die Verbindung wurde mit schützenden Wirkungen gegen Hyperglykämie in Verbindung gebracht. Sie zeigte pharmakologische Wirkungen auf Hyperglykämie, Glucoseintoleranz und Insulinresistenz in diabetischen Modellen. Dies wird auf ihre antioxidativen und entzündungshemmenden Wirkungen zurückgeführt, die bei der Behandlung von Diabetes von Vorteil sein können .
Reduzierung von oxidativem Stress
Aufgrund ihrer antioxidativen Eigenschaften konnte gezeigt werden, dass die Verbindung Marker für oxidativen Stress abschwächt. Dies beinhaltet eine Erhöhung der Glutathion-, Katalase- und Superoxiddismutase-Spiegel, während gleichzeitig die Malondialdehyd-Spiegel reduziert werden. Diese Wirkungen sind entscheidend für den Schutz vor oxidativen Stress-bedingten Erkrankungen .
Leber- und Nierenschutz
Die Verbindung zeigte pharmakologische Wirkungen gegen Marker für Leber- und Nierenschäden. Sie hilft bei der Wiederherstellung der Spiegel von Alaninaminotransferase, Aspartataminotransferase, Blut-Harnstoff-Stickstoff, Kreatinin und Harnsäure. Histopathologische Studien unterstützen ihre schützende Rolle bei Leberschäden, was auf ihren Einsatz bei Leber- und Nierenerkrankungen hindeutet .
Eigenschaften
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2S/c21-12-6-4-11(5-7-12)18(26)25-20-24-17-15(8-9-16(17)28-20)19(27)23-14-3-1-2-13(22)10-14/h1-7,10,15H,8-9H2,(H,23,27)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOSGHYXHMMZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NC3=CC(=CC=C3)F)N=C(S2)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide](/img/structure/B2558286.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B2558287.png)

![methyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2558292.png)


![5-((2-Bromophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2558301.png)
![1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B2558303.png)
![N-[4-(3-phenyl-1-adamantyl)phenyl]thiophene-2-carboxamide](/img/structure/B2558304.png)

![3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid](/img/structure/B2558306.png)

